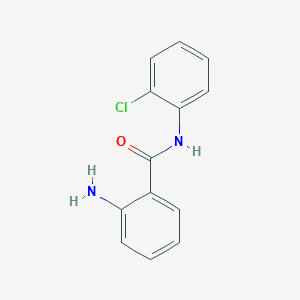

2-amino-N-(2-chlorophenyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-(2-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSUBNNPXUDKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-77-7 | |

| Record name | 2-AMINO-N-(2-CHLOROPHENYL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Benzamide Scaffolds in Medicinal Chemistry and Organic Synthesis

The benzamide (B126) scaffold, a structural motif characterized by a benzene (B151609) ring attached to an amide functional group, is considered a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. Benzamide derivatives have been extensively investigated and developed as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.

The versatility of the benzamide core lies in its synthetic accessibility and the ease with which its properties can be modulated. The aromatic ring and the amide group can be substituted at various positions, allowing chemists to fine-tune the molecule's steric and electronic properties to optimize interactions with specific biological receptors. In organic synthesis, benzamides are stable and versatile intermediates, frequently used as precursors for the construction of more complex heterocyclic systems, such as quinazolinones, which themselves are an important class of bioactive compounds.

Research Context of 2 Amino N 2 Chlorophenyl Benzamide Within Benzamide Derivatives

2-amino-N-(2-chlorophenyl)benzamide belongs to the 2-aminobenzamide (B116534) subclass. This group is of particular interest as the ortho-amino group provides an additional site for chemical modification and can participate in intramolecular hydrogen bonding, influencing the molecule's conformation and binding capabilities. Furthermore, the 2-aminobenzamide structure is a key building block for the synthesis of quinazolinones and other fused heterocyclic compounds.

Research into 2-aminobenzamide derivatives often involves the synthesis of a series of related compounds to explore structure-activity relationships (SAR). For instance, studies have focused on how different substituents on the N-phenyl ring impact biological activity. While specific research focusing solely on the 2-chloro isomer is limited in publicly accessible literature, studies on related positional isomers, such as 2-amino-N-(4-chlorophenyl)benzamide, provide valuable context.

One common synthetic route to produce 2-aminobenzamide derivatives involves the reaction of isatoic anhydride (B1165640) with a substituted aniline (B41778). researchgate.net For example, a study on the synthesis and antimicrobial evaluation of a series of 2-aminobenzamide derivatives utilized this method. researchgate.netnih.gov Although this particular study focused on the para-chloro derivative, the findings for this and other related compounds underscore the general interest in halogenated 2-aminobenzamides for potential therapeutic applications. The data from such studies, while not specific to the ortho-chloro isomer, illustrates the typical investigative approach in this area of research.

Another significant research avenue for 2-aminobenzamides is their use as intermediates in the synthesis of quinazolin-4(3H)-ones. acs.orgrsc.orgekb.eg These bicyclic compounds are known for a wide range of biological activities. The synthesis often involves the cyclization of a 2-aminobenzamide derivative, demonstrating the pivotal role of compounds like this compound as foundational molecules in the synthesis of other important chemical entities.

Below are tables detailing the known properties of this compound and research findings for a closely related isomer, which helps to contextualize its scientific importance.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 838-77-7 | ontosight.ai |

| Molecular Formula | C₁₃H₁₁ClN₂O | ontosight.ai |

| Molecular Weight | 246.69 g/mol | ontosight.ai |

| Appearance | Solid (form) | researchgate.net |

Table 2: Research Data for a Related Compound: 2-amino-N-(4-chlorophenyl)benzamide

This table presents data for a positional isomer to illustrate the type of research conducted on this class of compounds.

| Research Finding | Details | Source(s) |

| Synthesis Method | Prepared by reacting isatoic anhydride with 4-chloroaniline (B138754), either by conventional heating in DMF or via microwave irradiation. | nih.gov |

| Physical Properties | Brown powder, Melting Point: 147 °C. | nih.gov |

| Antimicrobial Screening | Evaluated for antimicrobial activity against various bacterial and fungal strains as part of a larger study on 2-aminobenzamide derivatives. | researchgate.netnih.gov |

An in-depth analysis of the synthetic methodologies and chemical transformations of the compound this compound reveals a variety of established and advanced chemical strategies. These methods are crucial for the production and subsequent modification of this specific benzamide (B126), a class of compounds with significant interest in various fields of chemical research.

Advanced Structural Characterization and Conformational Analysis of 2 Amino N 2 Chlorophenyl Benzamide

X-ray Crystallography for Solid-State Structure Determination

The packing of 2-amino-N-(2-chlorophenyl)benzamide molecules in a crystal lattice would be governed by a network of non-covalent interactions. The most significant of these are predicted to be intermolecular hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor, likely forming N-H···O hydrogen bonds that link molecules into chains or sheets. nih.govresearchgate.net Similarly, the primary amine (NH₂) group provides two donor protons and can participate in hydrogen bonding with carbonyl oxygen atoms or other suitable acceptors on adjacent molecules.

In addition to hydrogen bonding, weaker interactions such as C-H···π and π-π stacking interactions between the electron-rich aromatic rings are expected to play a crucial role in stabilizing the crystal packing. researchgate.net The chlorine atom may also participate in halogen bonding or other weak electrostatic interactions.

The specific substitution pattern of this compound allows for the potential formation of intramolecular hydrogen bonds, which would significantly influence the molecule's conformation. A plausible intramolecular hydrogen bond could form between the amide proton (N-H) and the nitrogen atom of the ortho-amino group (N-H···N). Alternatively, one of the protons from the ortho-amino group could form a hydrogen bond with the amide carbonyl oxygen (N-H···O). nih.gov Such interactions create cyclic motifs that restrict the rotation around single bonds, leading to a more planar and rigid conformation. researchgate.net The presence of these intramolecular networks is a key feature that distinguishes the conformation of ortho-substituted benzamides. nih.gov

Conformational Analysis of the Amide Linkage and Aromatic Rings

In the related structure of 4-chloro-N-(2-chlorophenyl)benzamide, the amide plane is twisted with respect to both the 4-chlorophenyl ring and the 2-chlorophenyl ring, with dihedral angles of 31.53° and 36.23°, respectively. iucr.org The dihedral angle between the two aromatic rings themselves is relatively small, at 6.25°, indicating that they are nearly, but not perfectly, coplanar. iucr.org Similarly, in N-(2-chlorophenyl)-2-methylbenzamide, the amide group forms dihedral angles of approximately 41.2° and 42.2° with the aniline (B41778) and benzoyl rings, respectively, while the angle between the two rings is 7.4°. nih.gov

These findings suggest that in this compound, the aminobenzoyl ring and the 2-chlorophenyl ring are not coplanar with the central amide linkage. The steric hindrance introduced by the ortho-chloro substituent on one ring and the amino group on the other likely influences the preferred torsion angles, preventing a fully planar conformation. The trans conformation of the N-H and C=O bonds within the amide linkage is generally favored for steric reasons. nih.gov This twisted, non-planar conformation is a key structural feature of this class of molecules.

| Structural Feature | Parameter | Observed Value in a Related Compound (4-chloro-N-(2-chlorophenyl)benzamide) |

|---|---|---|

| Amide Plane vs. 4-chlorophenyl Ring | Dihedral Angle | 31.53° |

| Amide Plane vs. 2-chlorophenyl Ring | Dihedral Angle | 36.23° |

| 4-chlorophenyl Ring vs. 2-chlorophenyl Ring | Dihedral Angle | 6.25° |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental verification of its chemical formula. For this compound, the molecular formula is C₁₃H₁₁ClN₂O. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).

The analysis is typically performed using combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (such as carbon dioxide, water, and nitrogen gas) are collected and measured. The percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated. The results are compared against the theoretical values to confirm the purity and identity of the synthesized compound. Generally, experimental values that are within ±0.4% of the calculated values are considered acceptable for confirming the elemental composition.

While specific experimental data for this compound is not detailed in the available literature, data from the closely related compound 4-chloro-N-(2-chlorophenyl)benzamide (C₁₃H₉Cl₂NO) can serve as an illustrative example of the expected results. For this related compound, the calculated and experimentally found values were reported as follows:

| Element | Theoretical Percentage (%) in C₁₃H₉Cl₂NO | Found Percentage (%) |

|---|---|---|

| Carbon (C) | 58.67 | 58.23 |

| Hydrogen (H) | 3.41 | 3.46 |

| Nitrogen (N) | 5.26 | 5.08 |

Data presented for the related compound 4-chloro-N-(2-chlorophenyl)benzamide. iucr.org

For this compound (C₁₃H₁₁ClN₂O), the theoretical percentages would be calculated based on its specific molecular weight and atomic composition. Experimental verification of these percentages is a critical step in the characterization of a newly synthesized batch of the compound.

Computational Chemistry and Molecular Modeling of 2 Amino N 2 Chlorophenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of 2-amino-N-(2-chlorophenyl)benzamide. These methods are crucial for understanding the molecule's intrinsic stability and potential for intermolecular interactions.

Density Functional Theory (DFT) for Electronic Structure and Frontier Orbitals (HOMO/LUMO Analysis)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the geometry and energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and kinetic stability. researchgate.net

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict these properties. irjweb.comacs.org

In studies of structurally similar compounds, such as N-(2-chloro phenyl)-2,2-dichloroacetamide and other benzanilides, DFT has been used to calculate these electronic parameters. researchgate.netresearchgate.net For instance, theoretical calculations on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers showed HOMO-LUMO energy gaps ranging from approximately 4.06 eV to 4.47 eV. mdpi.com A study on 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide, a closely related structure, also utilized DFT to compute the HOMO-LUMO energy gap and other reactivity descriptors. researchgate.net These values help in understanding how the molecule might interact with biological targets.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Benzamide Analogs Note: This table presents typical data from related compounds to illustrate the parameters derived from DFT calculations, not specific experimental values for this compound.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |

| Ionization Potential (I) | -EHOMO | 6.0 to 6.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.0 |

| Global Hardness (η) | (I - A) / 2 | 2.0 to 2.25 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.25 |

Tautomeric Equilibrium Analysis

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a crucial consideration for molecules like this compound, which can potentially exist in different forms, such as the amide and the iminol (or imidate) tautomer. The predominant tautomeric form can significantly influence the molecule's hydrogen bonding capacity, polarity, and ultimately, its interaction with biological receptors.

Theoretical calculations are instrumental in predicting the relative stability of different tautomers. For the related 2-amino-N'-(aryl)-benzamidines, theoretical studies combined with NMR spectroscopy concluded that the amino tautomer is the most stable form, a stability attributed to the formation of an intramolecular hydrogen bond. nih.gov Conversely, research on a series of 2-aminobenzamide (B116534) derivatives indicated the predominance of a single amino/amido form rather than a significant tautomeric equilibrium. researchgate.net Another study on 2-amino-N′-[(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide noted the possibility of amide-iminol tautomerism based on spectral data. researchgate.net These findings suggest that while the amino-amide form of this compound is likely the most stable, the potential for tautomerism should be considered, as environmental factors like solvent and protein binding sites can shift the equilibrium. nih.govkoreascience.kr

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. It is a cornerstone of structure-based drug design, used to forecast ligand-protein interactions and estimate binding strength.

Ligand-Protein Interaction Prediction with Biological Targets

Molecular docking simulations are widely used to screen 2-aminobenzamide derivatives against various biological targets. These studies help identify potential therapeutic applications by predicting how the compound might interact with the active site of a specific protein. auctoresonline.org For example, benzamide derivatives have been docked against proteins from pathogenic bacteria like Staphylococcus aureus and Escherichia coli (e.g., DNA gyrase) to predict antibacterial activity. mdpi.comscispace.com

In the context of cancer research, derivatives are often docked into the active sites of enzymes like histone deacetylases (HDACs) or protein kinases. researchgate.nettjnpr.org Docking studies on quinazolin-4(3H)-ones, which are synthesized from 2-aminobenzamide precursors, have explored their interactions with various cancer-related protein targets. mdpi.comnih.gov These simulations can reveal crucial interactions, such as hydrogen bonds between the ligand's amide group and amino acid residues in the protein's active site, or hydrophobic interactions involving the aromatic rings. mdpi.com

Elucidation of Binding Modes and Affinities

Beyond predicting interactions, molecular docking elucidates the specific binding mode—the precise orientation and conformation of the ligand within the protein's binding pocket. It also provides a score to rank different poses and estimate the binding affinity. auctoresonline.org A lower binding energy score typically indicates a more stable and favorable interaction.

For benzamide derivatives, docking studies have revealed common binding patterns. For example, in a study involving fluoro-benzamide isomers and the VEGFR-2 receptor, hydrogen bonds were observed between the ligand and key amino acid residues like glutamic acid. mdpi.com Docking of benzamide derivatives against the main protease (Mpro) of the novel coronavirus (PDB ID: 6LU7) showed binding energies in the range of -8.7 to -9.2 kcal/mol, with interactions involving key residues like GLY143 and GLN189. auctoresonline.org These analyses of binding modes and affinities are critical for understanding the structure-activity relationship (SAR) and for rationally designing more potent and selective inhibitors.

Table 2: Representative Molecular Docking Results for Benzamide Analogs Against Various Protein Targets Note: This table is a composite of findings from various studies on related compounds to illustrate typical docking results.

| Compound Class | Protein Target (PDB ID) | Therapeutic Area | Typical Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Pyridine-thiourea Benzamides | S. aureus DNA Gyrase B (2XCS) | Antibacterial | -65 to -70 | GLY 101, ARG 76 |

| Fluoro-benzamides | VEGFR-2 | Anticancer | Not specified | Glutamic Acid |

| Pyrazolone Benzamides | SARS-CoV-2 Mpro (6LU7) | Antiviral | -8.7 to -9.2 | GLY 143, GLN 189 |

| Quinazolinone derivatives | Human Colorectal Carcinoma Target | Anticancer | -6.5 to -7.5 | Not specified |

Pharmacophore Modeling and Development

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target and elicit a response.

For 2-aminobenzamide derivatives, pharmacophore models have been developed to explain their observed biological activities. In studies of their antimicrobial properties, potential pharmacophore sites were identified and correlated with their efficacy against various bacterial and fungal strains. researchgate.netnih.govmdpi.com These models often highlight the importance of the relative orientation of the carbonyl oxygen and the amino group's hydrogen atoms, which can act as a dipolar pharmacophoric site (C=Oδ−–NH2δ+) crucial for antibacterial activity. researchgate.net

Similarly, in the development of HDAC inhibitors, the aminobenzamide scaffold itself is a key pharmacophoric element, acting as a zinc-binding group within the enzyme's active site. researchgate.net A pharmacophore model for these inhibitors would typically include the zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the protein. By understanding these essential features, new derivatives of this compound can be designed to better fit the pharmacophore model, thereby enhancing their potency and selectivity for a given target.

Identification of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the broader class of 2-aminobenzamide derivatives, pharmacophoric features have been identified in the context of their therapeutic targets. For instance, in studies on HDAC inhibitors, the 2-aminobenzamide moiety often serves as a crucial zinc-binding group, a key feature for enzymatic inhibition. In the context of antimicrobial agents, studies on related compounds have identified potential pharmacophore sites, such as specific hydrogen bonding patterns, that contribute to their activity.

However, a detailed investigation of scientific databases reveals a lack of studies specifically identifying the key pharmacophoric features of This compound .

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is a computational technique used when the three-dimensional structure of the biological target is unknown. This method relies on a set of active ligands to derive a pharmacophore model that represents the common chemical features responsible for their biological activity. For various benzamide derivatives, ligand-based pharmacophore models have been successfully generated to guide the design of new potent molecules. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Despite the application of this methodology to related compounds, there are no specific published studies detailing the generation of a ligand-based pharmacophore model exclusively for This compound .

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are expressed as mathematical equations and are valuable for predicting the activity of new, unsynthesized compounds.

Descriptor Selection and Model Development

The development of a robust QSAR or QSPR model begins with the calculation of a wide range of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. These can include constitutional, topological, geometrical, and electronic descriptors. A crucial step is the selection of a subset of relevant descriptors that have a high correlation with the activity or property of interest while having low inter-correlation among themselves. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, are then used to build the predictive model.

While numerous QSAR studies have been conducted on diverse series of benzamide derivatives to elucidate the structural requirements for activities like antimicrobial and anti-cancer effects, no specific QSAR or QSPR studies with detailed descriptor selection and model development have been reported for This compound .

Predictive Modeling of Biological Activities

A well-validated QSAR model can be a powerful tool for the predictive modeling of biological activities. These models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing, thereby accelerating the drug discovery process. The predictive power of a QSAR model is typically assessed through internal and external validation techniques.

In the absence of any developed QSAR models specifically for This compound , there are no predictive models available to forecast its biological activities.

Biological Activity and Mechanistic Investigations of 2 Amino N 2 Chlorophenyl Benzamide Preclinical in Vitro

Antimicrobial Activity Studies

The antimicrobial properties of 2-amino-N-(2-chlorophenyl)benzamide and related benzamide (B126) derivatives have been evaluated against a variety of bacterial and fungal pathogens.

Antibacterial Efficacy

Derivatives of 2-aminobenzamide (B116534) have demonstrated notable antibacterial activity. In one study, synthesized compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. researchgate.net Some of these derivatives exhibited moderate to good antibacterial effects. researchgate.net For instance, certain N-phenylbenzamide derivatives have been shown to inhibit the growth of both Staphylococcus aureus and Escherichia coli. mdpi.com

Research on related N-substituted benzamides has indicated that these compounds can be effective against Gram-positive bacteria. mdpi.com Specifically, 2-chloro-substituted salicylanilide (B1680751) derivatives were active against Gram-positive strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 0.5 mg/mL. mdpi.com Another study highlighted a series of benzamide derivatives, with one compound in particular showing significant activity against both B. subtilis and E. coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Source |

|---|---|---|---|

| 2-chloro-substituted salicylanilide derivatives | Gram-positive bacteria | 0.125–0.5 mg/mL | mdpi.com |

| Benzamide derivative (Compound 5a) | B. subtilis | 6.25 µg/mL | nanobioletters.com |

| Benzamide derivative (Compound 5a) | E. coli | 3.12 µg/mL | nanobioletters.com |

| Benzamide derivatives (Compounds 6b and 6c) | E. coli | 3.12 µg/mL | nanobioletters.com |

| Benzamide derivatives (Compounds 6b and 6c) | B. subtilis | 6.25 µg/mL | nanobioletters.com |

Antifungal Efficacy

The antifungal potential of 2-aminobenzamide derivatives has also been investigated. Studies have screened these compounds against various fungi, including Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. researchgate.netnih.gov One particular derivative showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. researchgate.net It also displayed moderate to good activity against other fungal strains. researchgate.net

Further research into N-phenylbenzamides confirmed their ability to inhibit the growth of Candida albicans. mdpi.com In studies of related chloro-N-phenylacetamide compounds, antifungal activity was demonstrated against Aspergillus flavus, with MIC values ranging from 16 to 256 µg/mL. scielo.br

| Compound/Derivative | Fungal Strain | Activity/MIC Value | Source |

|---|---|---|---|

| 2-Aminobenzamide derivative (Compound 5) | Aspergillus fumigatus | More potent than Clotrimazole | researchgate.net |

| 2-Aminobenzamide derivative (Compound 5) | Saccharomyces cerevisiae | Excellent activity | researchgate.net |

| N-phenylbenzamides | Candida albicans | Inhibitory activity | mdpi.com |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16 to 256 µg/mL | scielo.br |

Antiviral Activity Studies

Research has also been directed towards the antiviral properties of compounds related to this compound, particularly against Human Adenovirus (HAdV).

Human Adenovirus (HAdV) Inhibition Mechanisms

While direct studies on this compound are limited, research on structurally similar salicylamide (B354443) derivatives provides insight into potential antiviral mechanisms. One study discovered a potent HAdV inhibitor, compound 16 (JMX0493), which acts by targeting the HAdV entry pathway. nih.gov This compound prevents the disassembly of the viral particle and its subsequent release from the endosome. nih.gov Other research on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues also identified potent HAdV inhibitors. researchgate.net Mechanistic studies suggest that these compounds can interfere with different stages of the viral life cycle, including DNA replication and later steps after replication. researchgate.net

Anticancer Activity Studies

The potential of benzamide derivatives as anticancer agents has been explored, with a focus on their ability to induce programmed cell death, or apoptosis, in cancer cells.

Apoptosis Induction Pathways

Studies on N-substituted benzamides have revealed their capacity to induce apoptosis through the mitochondrial pathway. nih.gov This process involves the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9, an initiator caspase. nih.gov The activation of caspase-9 subsequently triggers a cascade of effector caspases, ultimately leading to cell death. nih.gov

Cell Proliferation and Migration Modulation

The benzamide scaffold, to which this compound belongs, is a recurring motif in compounds designed to interfere with cancer cell growth and spread. Research into derivatives has highlighted the potential for this chemical class to modulate cell proliferation and migration, key processes in cancer progression. google.comvcu.edu

A structurally related derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), which combines the aminobenzamide core with a nitrogen mustard group, has demonstrated significant anti-proliferative effects. nih.gov In studies using the A2780 ovarian cancer cell line and the HepG2 liver cancer cell line, compound NA was found to be more potent at inhibiting cell growth than the established drug Suberoylanilide hydroxamic acid (SAHA). nih.govnih.gov Further investigation into its mechanism revealed that NA induces cell cycle arrest at the G2/M phase and promotes apoptosis, thereby contributing to its antitumor effects. nih.govnih.gov

Another related compound, N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide, has been noted in research contexts that examine the regulation of processes including cell migration and cancer cell invasion. drugbank.com While not a direct study of the title compound, this indicates the broader interest in the aminobenzamide scaffold for its potential to inhibit metastasis-related cellular behaviors.

Enzyme Inhibition (e.g., Histone Deacetylases, COX-2, ZNF207, Kinases)

The ability of this compound and its analogues to inhibit specific enzymes is a primary focus of their biological investigation. The aminobenzamide structure is recognized as a key pharmacophore for targeting enzymes like histone deacetylases (HDACs). google.com

Histone Deacetylases (HDACs): HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. google.comnih.gov N-(2-aminophenyl)benzamide derivatives have been specifically designed as HDAC inhibitors. google.com A notable example is N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), which displays a selective inhibition pattern against Class I HDACs. nih.gov

Table 1: HDAC Inhibition Profile of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

| Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|

| HDAC1 | 95.2 | nih.govnih.gov |

| HDAC2 | 260.7 | nih.govnih.gov |

| HDAC3 | 255.7 | nih.govnih.gov |

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a significant role in inflammation. Certain 2-aminobenzamide derivatives have been investigated for their potential as COX-2 inhibitors, suggesting a possible mechanism for anti-inflammatory effects. mdpi.comresearchgate.net

Other Enzymes: Research into the broader benzamide class has revealed inhibitory activity against other enzymes. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been shown to inhibit the activity of trypsin, a serine protease. mdpi.com While no specific studies have reported the inhibition of ZNF207 by this compound, the diverse enzymatic interactions of the benzamide scaffold suggest a broad potential for targeted inhibition.

Target Engagement Studies

Target engagement studies are critical to confirm that a compound physically interacts with its intended molecular target within a cellular context. For compounds structurally similar to this compound, techniques such as fluorescence polarization or surface plasmon resonance (SPR) have been proposed to quantitatively assess binding to specific enzymes like HDACs.

The enzymatic assays that determined the IC₅₀ values for the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide against HDAC1, HDAC2, and HDAC3 serve as direct evidence of target engagement. nih.govnih.gov These studies confirm that the molecule not only inhibits the enzyme's function but does so through direct interaction at nanomolar concentrations.

Anti-Inflammatory Potential

This compound has been identified as a compound with potential anti-inflammatory properties. ontosight.ai This is supported by research into the broader class of 2-aminobenzamide derivatives, which have been synthesized and evaluated for their anti-inflammatory and analgesic activities. mdpi.comnih.gov The mechanism for this activity is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as COX enzymes. mdpi.comresearchgate.net

In one study, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide demonstrated superior efficiency in inhibiting trypsin activity when compared to acetylsalicylic acid, a standard anti-inflammatory drug. mdpi.com This inhibition of proteinase activity represents a plausible mechanism for exerting an anti-inflammatory effect. mdpi.com

Proteomics and Protein Interaction Research

Proteomics provides a comprehensive view of a compound's interactions across the entire proteome. While direct proteomics studies on this compound are not widely published, research on closely related analogues highlights the utility of this approach. For example, 2-amino-N-(2-methoxyethyl)benzamide is utilized in proteomics research to investigate protein interactions and elucidate cellular pathways due to its ability to bind to specific proteins.

Advanced techniques like activity-based protein profiling (ABPP) are being used to map the protein targets of electrophilic compounds in cells. nih.gov A recent study used this method to identify over 300 protein binding events for tryptoline (B14887) acrylamides, which share reactive properties with some drug candidates, demonstrating how covalent interactions with diverse proteins, including those involved in critical cell cycle checkpoints, can be mapped. nih.gov These methodologies could be applied to this compound to uncover its full range of molecular targets and off-target effects.

Antioxidant Activity Investigations

Several studies have explored the antioxidant potential of the benzamide scaffold. The evaluation of various amino-substituted benzamide derivatives using standard DPPH and FRAP assays has shown that many exhibit improved antioxidative properties compared to the reference compound butylated hydroxytoluene (BHT). acs.org One of the most promising compounds identified in these screens was a trihydroxy-substituted benzamide, proposed as a lead for further optimization. acs.org

Furthermore, quinazolinones, which can be synthesized from 2-aminobenzamides, have also demonstrated significant antioxidant activity. rsc.org Preliminary investigations into the related compound 2-amino-N-(2-methoxyethyl)benzamide also suggest it possesses antioxidant properties that may protect cells from oxidative damage.

Structure Activity Relationship Sar Studies of 2 Amino N 2 Chlorophenyl Benzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of 2-amino-N-(2-chlorophenyl)benzamide derivatives can be significantly altered by modifying substituents on the aromatic rings and the amide nitrogen.

Aromatic Ring Substitution Effects (e.g., Halogenation, Electron-Withdrawing/Donating Groups)

The nature and position of substituents on the aromatic rings play a pivotal role in the biological activity of this compound derivatives.

Halogenation: The presence and position of halogen atoms can significantly influence the biological profile of these compounds. For instance, the position of a chlorine atom can affect antifungal activity, with para-substitution on the N-phenyl ring potentially optimizing steric interactions with biological targets. In some cases, dual halogen substitutions, such as a chloro group on the benzamide (B126) ring and another on the N-phenyl ring, have been shown to result in potent antibacterial activity against resistant strains like MRSA. However, in other contexts, the addition of a chlorine atom to the benzamide ring has been found to decrease anti-proliferative activity. nih.gov Halogens are generally considered deactivating groups in electrophilic aromatic substitution, meaning they withdraw electron density from the ring, which can impact reactivity. wikipedia.orgmasterorganicchemistry.com This deactivation is due to a strong inductive electron-withdrawing effect that outweighs their resonance electron-donating effect. libretexts.org

Electron-Withdrawing and Donating Groups: The electronic properties of substituents are crucial. Electron-withdrawing groups, such as nitro groups, can alter the reactivity and binding kinetics of the molecule. Studies have shown that compounds with electron-withdrawing groups can exhibit better antibacterial activity than those with electron-donating groups. jpionline.org For example, a combination of an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring of related benzamide derivatives led to significant inhibitory activity against certain enzymes. nih.gov Conversely, electron-donating groups like methoxy (B1213986) and hydroxy groups have been shown to enhance the antioxidant capacity of N-arylbenzamides. acs.org These groups donate electron density to the aromatic ring, making it more reactive towards electrophiles. wikipedia.orglibretexts.org The position of these groups is also important; for instance, a methoxy group at the para-position can enhance activity. nih.gov

The following table summarizes the effects of different aromatic ring substitutions on the biological activity of benzamide derivatives.

| Substituent Type | Example Group(s) | General Effect on Biological Activity | Supporting Evidence |

| Halogen | -Cl, -Br | Can increase antibacterial and antifungal activity depending on position and number of substitutions. mdpi.com May decrease anti-proliferative activity in some cases. nih.gov | Dual chloro substitution enhances antibacterial activity against MRSA. Para-chloro substitution can optimize antifungal activity. |

| Electron-Withdrawing | -NO₂, -CF₃, -CN | Often enhances antibacterial and anticancer activity. jpionline.orgnih.gov Can decrease anti-proliferative activity in some instances. nih.gov | Nitro groups can alter reactivity and binding kinetics. Trifluoromethyl groups can enhance lipophilicity and metabolic stability. |

| Electron-Donating | -OCH₃, -OH, -CH₃ | Can enhance antioxidant and antifungal activity. acs.orgnih.gov Can also contribute to antibacterial activity in combination with other groups. nih.gov | Methoxy and hydroxy groups improve antioxidative properties. acs.org A methoxy group was present in a highly active antifungal compound. nih.gov |

Amide N-Substituent Variations

Modifications to the substituent on the amide nitrogen (the N-aryl group) significantly impact the biological activity of 2-aminobenzamide (B116534) derivatives. The nature of this substituent can influence the compound's ability to interact with biological targets.

For instance, in a series of N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, the 2-substituent of the phenyl ring in the N-aryl group was found to be critical for antiproliferative activity. nih.gov This suggests that the steric and electronic properties of this part of the molecule are key for binding to the target enzyme.

In other studies on related benzamide scaffolds, variations in the N-aryl substituent have been shown to modulate activity. For example, in a series of salicylanilides, which share the N-arylbenzamide core, substitutions on the aniline (B41778) ring (the N-aryl portion) were critical for antibacterial activity. mdpi.com Specifically, a lipophilic and electron-withdrawing substituent at the para-position of the aniline ring was found to be important. mdpi.com

Furthermore, the introduction of different amine derivatives at the amide nitrogen of 2-amino-1,4-naphthoquinone-benzamides resulted in a range of cytotoxic activities against various cancer cell lines. d-nb.info This highlights the importance of the N-substituent in defining the pharmacological profile of these compounds. The substitution pattern on the N-phenyl ring can also influence selectivity for different biological targets. nih.gov

Stereochemical Influence on Biological Activity

Stereochemistry plays a crucial role in the biological activity of this compound derivatives, as enantiomers of a chiral compound can exhibit significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different stereoisomers of a drug molecule.

For example, in a study of benzamide derivatives, the (R)-enantiomer of one compound showed superior antimicrobial activity, while the (S)-enantiomer was a more potent inhibitor of photosynthetic electron transport. This demonstrates that the specific three-dimensional arrangement of atoms is critical for the interaction with different biological systems.

In another example involving tricyclic pyridazinone derivatives, which are structurally related to benzamides, the enantiomers of a promising STAT3 inhibitor were separated and evaluated. researchgate.net The (S)-enantiomer was found to be twice as potent as the (R)-enantiomer, highlighting the importance of absolute configuration for inhibitory activity. researchgate.net

The presence of stereocenters, often introduced through chiral side chains or substituents, can lead to these differences in activity. For instance, in a series of salicylamide (B354443) derivatives with amino acid linkers, the stereochemistry of the amino acid component influenced the anticancer activity. nih.gov

The following table illustrates the differential activity of enantiomers in benzamide-related structures.

| Compound Series | Enantiomer | Observed Biological Activity | Reference |

| Benzamide Derivatives | (R)-enantiomer | Superior antimicrobial activity | |

| Benzamide Derivatives | (S)-enantiomer | Potent inhibitor of photosynthetic electron transport | |

| Tricyclic Pyridazinone Derivatives | (S)-enantiomer | More potent STAT3 inhibitor | researchgate.net |

| Tricyclic Pyridazinone Derivatives | (R)-enantiomer | Less potent STAT3 inhibitor | researchgate.net |

These findings underscore the importance of considering stereochemistry in the design and development of new therapeutic agents based on the this compound scaffold.

Pharmacophore Site Analysis in Relation to Activity

Pharmacophore modeling is a crucial tool in understanding the structure-activity relationships of this compound derivatives. It involves identifying the key structural features (pharmacophoric sites) that are essential for biological activity. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positively or negatively ionizable groups.

For 2-aminobenzamide derivatives, the 2-amino group and the amide linkage are often key components of the pharmacophore. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the amide can act as a hydrogen bond acceptor. The relative orientation of these groups can be critical for activity. researchgate.net For instance, the formation of an intramolecular hydrogen bond between the amino and amide groups can influence the conformation of the molecule and its ability to bind to a target. researchgate.net

In the context of HDAC inhibitors, the 2-substituent of the N-phenyl ring and the heteroatoms of the amide group, which can chelate with a zinc ion in the enzyme's active site, are considered critical pharmacophoric features for antiproliferative activity. nih.gov

Studies on related N-arylbenzamides with antioxidant activity have identified the amide N-H bond and, in some cases, a hydroxy O-H bond as important sites for hydrogen abstraction, which is key to their radical-scavenging mechanism. acs.org In protonated forms, the anilino group often becomes the primary hydrogen-donating site. acs.org

In the design of 2-amino-1,4-naphthoquinone-benzamide derivatives as cytotoxic agents, the 1,4-naphthoquinone (B94277) moiety itself is considered an important pharmacophore for anticancer activity. d-nb.info The benzamide portion of the molecule serves to position the molecule correctly within the biological target.

The following table summarizes key pharmacophoric features identified for benzamide derivatives and their role in biological activity.

| Pharmacophoric Feature | Role in Biological Activity | Example Compound Class | Reference |

| 2-Amino Group | Hydrogen bond donor, influences conformation | 2-Aminobenzamides | researchgate.net |

| Amide Linkage | Hydrogen bond acceptor (C=O), conformational constraint | General Benzamides | nih.govresearchgate.net |

| N-Aryl Ring Substituents | Steric and electronic interactions, target binding | N-Substituted Benzamides | nih.gov |

| Hydroxy/Methoxy Groups | Hydrogen donation, antioxidant activity | Hydroxy/Methoxy-substituted N-arylbenzamides | acs.org |

| 1,4-Naphthoquinone Moiety | Anticancer pharmacophore | 2-Amino-1,4-naphthoquinone-benzamides | d-nb.info |

Comparative Analysis with Related Benzamide Scaffolds

Comparing the structure-activity relationships of this compound derivatives with those of related benzamide scaffolds provides valuable context for understanding their biological properties.

One important comparison is with salicylanilides (2-hydroxy-N-phenylbenzamides). Like the 2-aminobenzamides, the nature and position of substituents on both aromatic rings are crucial for the activity of salicylanilides. For example, halogenation has been shown to be a key factor in the antimicrobial activity of salicylanilides. mdpi.com Specifically, substitution at the para-position of the aniline ring with an electron-withdrawing group is often beneficial for activity. mdpi.com This is similar to the observation that para-substitution on the N-phenyl ring of 2-aminobenzamides can enhance antifungal activity.

Another relevant class of compounds is the N-substituted benzamides designed as HDAC inhibitors. A study on these compounds revealed that the 2-substituent of the N-phenyl ring and the amide heteroatoms are critical for activity, as they are believed to chelate with a zinc ion in the enzyme's active site. nih.gov This highlights a specific binding mode that may also be relevant for this compound derivatives if they target similar metalloenzymes.

Finally, a study on thieno[2,3-b]pyridines, which incorporate a 2-arylcarboxamide moiety, demonstrated that di-substitution at the 2- and 3-positions of the N-aryl ring with bulky, lipophilic groups was optimal for anti-proliferative activity. mdpi.com This suggests that for some targets, increasing the steric bulk and lipophilicity of the N-aryl portion of the benzamide can be a successful strategy for enhancing potency.

The table below provides a comparative overview of key SAR findings across different benzamide scaffolds.

| Benzamide Scaffold | Key SAR Findings | Relevance to this compound | Reference |

| Salicylanilides | Halogenation and electron-withdrawing groups on the N-aryl ring are important for antimicrobial activity. | Highlights the importance of N-aryl ring substitution for modulating biological activity. | mdpi.com |

| N-Substituted Benzamide HDAC Inhibitors | The 2-substituent on the N-aryl ring and amide heteroatoms are critical for binding to the target enzyme. | Suggests a potential binding mode and key pharmacophoric features if targeting metalloenzymes. | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamides | The benzamide can serve as a scaffold for other pharmacologically active groups. | Provides a strategy for developing hybrid molecules where the benzamide core positions another active moiety. | d-nb.info |

| Thieno[2,3-b]pyridines with a 2-arylcarboxamide | Bulky, lipophilic groups at the 2- and 3-positions of the N-aryl ring enhance anti-proliferative activity. | Suggests that increasing steric bulk and lipophilicity in the N-aryl region can be a viable approach to improve potency. | mdpi.com |

Development of Novel Derivatives and Analogs of 2 Amino N 2 Chlorophenyl Benzamide

Design Principles for Enhanced Biological Activity

The design of new derivatives of 2-amino-N-(2-chlorophenyl)benzamide is guided by established structure-activity relationships (SARs) aimed at augmenting biological effects. A primary principle involves the strategic substitution on the phenyl rings. For instance, in the pursuit of antimycobacterial agents, it was discovered that introducing a chloro substituent at the 5-position of the 2-aminobenzoyl moiety significantly improved activity against both Mycobacterium tuberculosis and atypical mycobacteria strains. researchgate.net The most potent compound from this series was 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide. researchgate.net

In the context of antitumor activity, particularly for histone deacetylase (HDAC) inhibitors, SAR studies have highlighted the criticality of the 2-substituent on the N-phenyl ring and the presence of heteroatoms in the amide linker. nih.gov These features are crucial for chelation with the zinc ion in the active site of HDAC enzymes, which is a key interaction for inhibitory activity. nih.gov Conversely, the addition of a chlorine atom or a nitro group on the same benzene (B151609) ring was found to substantially decrease anti-proliferative effects. nih.gov The design of these analogs often uses existing drugs like Entinostat (MS-275) as a structural basis, modifying linkers and substitution patterns to improve activity profiles against various cancer cell lines. researchgate.net

Furthermore, the geometry of the amide group itself is considered a vital design element. Modifications that preserve the spatial arrangement of the amide are more likely to retain biological function, underscoring its importance in molecular interactions with biological targets. nih.gov The exploration of different substituents, whether electron-donating or electron-withdrawing, has also been a key strategy, as these groups can modulate the charge density within the molecule, thereby influencing its biological activity. tandfonline.com

Synthesis and Evaluation of Substituted Benzamide (B126) Analogs

Following the established design principles, numerous substituted benzamide analogs have been synthesized and evaluated for a range of biological activities, including antimicrobial and antitumor effects. The synthesis of these derivatives often starts from isatoic anhydride (B1165640) or substituted isatoic anhydrides, which react with various anilines to form the core benzamide structure. nih.govresearchgate.net

A series of 2-aminobenzamide (B116534) derivatives were synthesized using both conventional heating and microwave-assisted methods, yielding compounds in good to excellent yields. researchgate.net These analogs were then tested for their antimicrobial properties. For example, derivatives were created by reacting isatoic anhydride with substituted anilines like 4-fluoroaniline (B128567) and 4-chloroaniline (B138754) to produce 2-amino-N-(4-fluorophenyl)benzamide and 2-amino-N-(4-chlorophenyl)benzamide, respectively. nih.gov Another study synthesized a series of 2-amino-N-phenylbenzamides and found that several 5-chloro derivatives were more active against atypical mycobacterial strains than the standard drug isoniazid (B1672263) (INH). researchgate.net

In the field of oncology, a series of N-substituted benzamide derivatives were designed based on the structure of the HDAC inhibitor Entinostat (MS-275). researchgate.net These compounds were synthesized and tested against four human cancer cell lines: MCF-7 (breast), A549 (lung), K562 (leukemia), and MDA-MB-231 (breast). nih.gov The results showed that several of the novel compounds exhibited antiproliferative activities that were comparable or superior to MS-275 against specific cell lines. nih.gov Molecular docking studies supported these findings, illustrating similar binding interactions with HDAC2 as MS-275. nih.gov

The table below summarizes a selection of synthesized analogs and the key findings of their biological evaluations.

| Compound Name | Modification | Biological Activity Evaluated | Key Findings | Reference |

|---|---|---|---|---|

| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide | 5-Chloro on aminobenzoyl ring; 4-sec-butyl on N-phenyl ring | Antimycobacterial | Highly active against atypical mycobacteria, more so than Isoniazid. | researchgate.net |

| 2-amino-N-(4-fluorophenyl)benzamide | 4-Fluoro substitution on N-phenyl ring | Antimicrobial | Synthesized and characterized for potential antimicrobial action. | nih.gov |

| 2-amino-N-(p-tolyl)benzamide | 4-Methyl (p-tolyl) substitution on N-phenyl ring | Antimicrobial | Synthesized from isatoic anhydride and p-toluidine. | mdpi.com |

| N-Substituted Benzamide Derivatives (based on MS-275) | Various substitutions on N-phenyl ring and linker modifications | Antitumor (Antiproliferative) | Six compounds showed comparable or better activity than MS-275 against four cancer cell lines (MCF-7, A549, K562, MDA-MB-231). | nih.gov |

| Amino-Substituted Benzamides | Reduction of nitro-substituted precursors | Antioxidant | Synthesized and evaluated for antioxidant properties. | acs.org |

Exploration of Bioisosteric Replacements

A key study focused on designing benzamide analogs with nematicidal activity explored the replacement of the amide moiety with other functional groups that could mimic its geometry and hydrogen-bonding capabilities. nih.gov The amide oxygen was replaced with sulfur to create a thioamide, and the entire amide group was substituted with urea (B33335) and sulfonamide linkers. nih.gov

The evaluation of these bioisosteres against the nematode Caenorhabditis elegans revealed that maintaining the amide geometry was crucial for activity. The N-methylthioamide and urea analogs (compounds 6 and 7 in the study) showed a significant reduction in worm motility, at 59% and 47% respectively. nih.gov In contrast, N-alkylamides and the sulfonamide analog displayed no significant activity. nih.gov This highlights that while bioisosteric replacement can be a fruitful approach, not all replacements are tolerated. The most successful changes, such as the replacement of oxygen with sulfur or selenium, preserved the essential geometry of the parent amide. nih.gov

The table below details the bioisosteric replacements of the amide group in benzamide analogs and their resulting biological activity.

| Bioisosteric Group | Rationale | Resulting Activity (vs. C. elegans) | Reference |

|---|---|---|---|

| Thioamide (C=S) | Replacement of amide oxygen with sulfur to alter electronic properties while maintaining geometry. | N-methylthioamide showed significant activity (59% motility reduction). | nih.gov |

| Urea (-NH-CO-NH-) | Replacement of the amide group to explore different hydrogen bonding patterns. | Showed significant activity (47% motility reduction). | nih.gov |

| Sulfonamide (-SO₂-NH-) | Amide bioisostere intended to increase hydrophobicity and solubility. | Showed no significant activity. | nih.gov |

| N-Alkylamides | Alkylation of the amide nitrogen. | Showed no significant activity. | nih.gov |

Metal Complexation Strategies for Modified Activities

Another advanced strategy to modify the biological profile of this compound involves its use as a ligand in the formation of metal complexes. The coordination of the benzamide scaffold, or its Schiff base derivatives, to metal ions can lead to new chemical entities with significantly altered or enhanced biological activities. nih.gov This enhancement is often attributed to the synergistic effects of the metal ion and the organic ligand. nih.gov

Researchers have synthesized and characterized complexes of Schiff bases derived from 2-aminobenzamide with various transition metals, including Nickel(II), Zinc(II), Copper(II), and Cobalt(II). researchgate.netresearchgate.net For example, a Schiff base formed by the condensation of 2-aminobenzamide with thiophene-2-carbaldehyde (B41791) was used to create Ni(II) and Zn(II) complexes. researchgate.net Spectroscopic and thermal studies confirmed the coordination of the ligand to the metal centers, resulting in complexes with greater stability than the free ligand. researchgate.net These complexes were then evaluated for their anticancer activity against human breast (MCF-7) and liver (HepG2) cancer cell lines. researchgate.net

The table below provides an overview of metal complexation strategies.

| Ligand System | Metal Ion(s) | Resulting Geometry (Example) | Modified/Enhanced Activity | Reference |

|---|---|---|---|---|

| Schiff base of 2-aminobenzamide and thiophene-2-carbaldehyde | Ni(II), Zn(II) | Distorted octahedral (Ni), Tetrahedral (Zn) | Anticancer (against MCF-7 and HepG2 cell lines) | researchgate.net |

| Polycyclic Aromatic Hydrazones | Cu(II), Ni(II), Co(II), Zn(II) | Octahedral | Enhanced antibacterial and antifungal activity compared to the free ligand. | nih.gov |

| Thiourea Benzamide Derivatives | Cu(II), Pt(IV) | Not specified | Anticancer (against PC3 and HepG2 cell lines) | researchgate.net |

| Schiff bases from various amino-substituted compounds | Various transition metals | Not specified | Binuclear complexes were found to be more potent antibacterial agents than free ligands. | juniperpublishers.com |

Future Directions and Research Perspectives for 2 Amino N 2 Chlorophenyl Benzamide

Integration of Multi-Omics Data in Mechanistic Elucidation

A significant frontier in understanding the biological effects of 2-amino-N-(2-chlorophenyl)benzamide lies in the integration of multi-omics data. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular and cellular responses to the compound. metwarebio.commdpi.comfrontiersin.org By analyzing these different data layers, researchers can move beyond a single target or pathway and uncover the complex, interconnected networks that are influenced by the compound. nih.govbmbreports.org

Future research will likely focus on using multi-omics to elucidate the precise mechanism of action of this compound. For instance, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics, in turn, can provide a snapshot of the metabolic shifts occurring within cells upon treatment. frontiersin.org The integration of these datasets can help identify novel biomarkers for the compound's activity and predict its effects in different biological contexts. frontiersin.org This holistic view is crucial for understanding both the therapeutic potential and any off-target effects. bmbreports.org

Advanced Targeted Delivery System Concepts

The efficacy of any therapeutic agent is intrinsically linked to its ability to reach the desired site of action in the body. For this compound, future research will likely explore advanced targeted delivery systems to enhance its therapeutic index. Nanoparticle-based drug delivery systems, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer a promising avenue for this. wikipedia.orgnih.govencyclopedia.pub These systems can be engineered to improve the solubility, stability, and bioavailability of the compound. dovepress.comsemanticscholar.org

Key areas of investigation will include the development of "stealth" systems that can evade the immune system and circulate for longer periods, allowing for more effective targeting. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with specific ligands, such as antibodies or peptides, to actively target diseased cells or tissues, thereby minimizing exposure to healthy tissues and reducing potential side effects. nih.govresearchgate.net For example, in cancer therapy, nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The development of thermo-responsive or pH-sensitive liposomes could also enable controlled release of the compound in specific microenvironments. byu.edu

Computational Design of Next-Generation Benzamide (B126) Therapeutics

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. For this compound, these approaches will be pivotal in designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. tandfonline.com Techniques such as quantitative structure-activity relationship (QSAR) studies can be employed to understand the relationship between the chemical structure of benzamide derivatives and their biological activity. researchgate.net

Molecular docking studies will continue to be used to predict how analogs of this compound bind to their biological targets at the atomic level. nih.govsemanticscholar.org This information is crucial for the rational design of new derivatives with enhanced binding affinity and specificity. thieme-connect.commdpi.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to assess the drug-like properties of new designs at an early stage, reducing the time and cost associated with experimental screening. nih.gov Molecular dynamics simulations can provide insights into the dynamic behavior of the compound and its target, offering a more realistic model of their interaction. tandfonline.com

Exploration of New Biological Targets and Disease Indications

While initial research may have focused on a specific biological activity, the unique chemical structure of this compound suggests it may interact with multiple biological targets, opening the door to new therapeutic applications. Benzamide derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ontosight.aismolecule.com

Future research will likely involve screening this compound and its novel derivatives against a broad range of biological targets to identify new therapeutic opportunities. This could involve high-throughput screening against panels of enzymes, receptors, and other proteins implicated in various diseases. The discovery of novel negative allosteric modulators of neuronal nicotinic receptors among benzamide analogs highlights the potential for this class of compounds to have unexpected and valuable activities. nih.gov The exploration of its effects on targets like poly(ADP-ribose) polymerase-1 (PARP-1) or histone deacetylases (HDACs) could reveal potential applications in oncology. thieme-connect.comresearchgate.net Additionally, given the antimicrobial potential of some benzamides, investigating its efficacy against various pathogens could lead to the development of new anti-infective agents. nih.govmdpi.com The repurposing of this compound for new disease indications will be a key area of future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.